molecular formula C17H27ClN4O2 B6201005 tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride CAS No. 2694733-64-5

tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B6201005
CAS No.: 2694733-64-5
M. Wt: 354.9
InChI Key:
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Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, substitution, and deprotection steps, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. This process involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to function effectively as a linker in PROTACs. Its ability to facilitate the formation of a ternary complex and promote targeted protein degradation sets it apart from other similar compounds .

Properties

CAS No.

2694733-64-5

Molecular Formula

C17H27ClN4O2

Molecular Weight

354.9

Purity

95

Origin of Product

United States

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